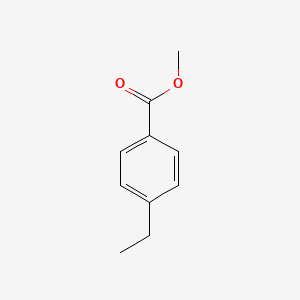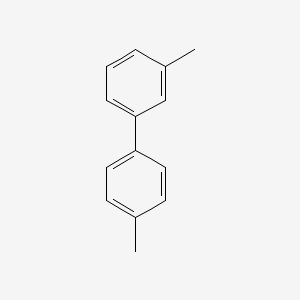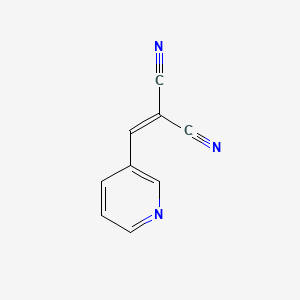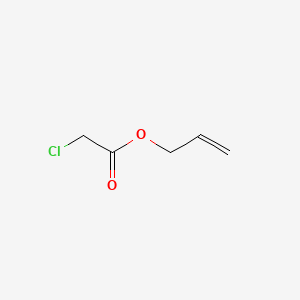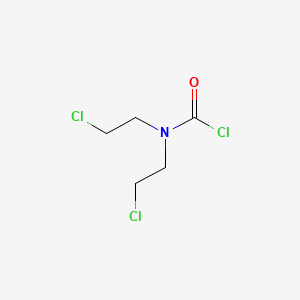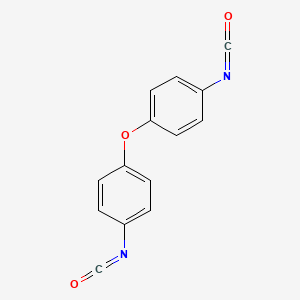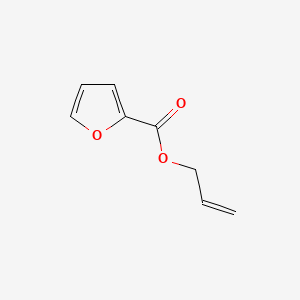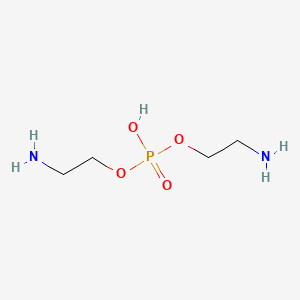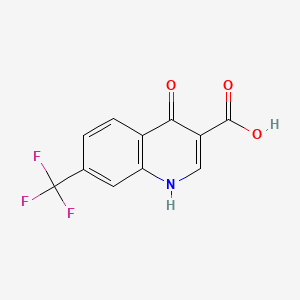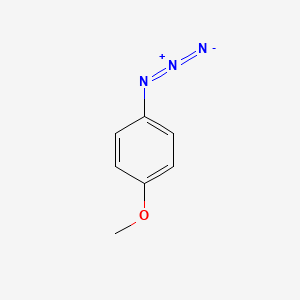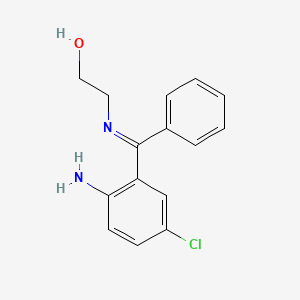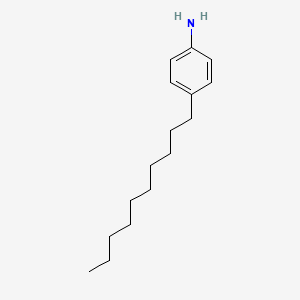
4-癸基苯胺
描述
Synthesis Analysis
The synthesis of derivatives similar to 4-Decylaniline, such as 4-amino-2-(trifluoromethyl)quinolines and other aromatic compounds, involves complex reactions, including intramolecular Friedel–Crafts reactions and the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides with malononitrile. These processes highlight the intricate methods used to construct the molecular architecture of aniline derivatives (Rahmani & Darehkordi, 2018).
Molecular Structure Analysis
Molecular structures of compounds related to 4-Decylaniline have been studied, showing that they can form stable configurations through intermolecular hydrogen bonding and secondary interactions. These studies provide insight into the three-dimensional arrangement and stability of such compounds, which are crucial for their chemical reactivity and properties (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
4-Decylaniline and its derivatives undergo various chemical reactions, including oxidative reactions, that are pivotal in synthesizing complex molecules. For example, the oxidative Povarov reaction of N-benzylanilines has been used to synthesize 2,4-diarylquinoline derivatives, showcasing the type of chemical transformations that aniline derivatives can undergo (Jing Liu et al., 2015).
Physical Properties Analysis
The physical properties of 4-Decylaniline derivatives, such as their mesomorphic behaviors and thermal properties, are influenced by the molecular structure and the substituents attached to the aniline moiety. Studies have shown that derivatives of 4-Decylaniline can exhibit smectic A and smectic X mesophases, indicating their potential application in liquid crystal technology (Iwan et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Decylaniline are characterized by its reactivity in various chemical reactions, such as N-oxidation and the formation of complex molecules through multi-step syntheses. For instance, the N-oxidation of 4-chloroaniline, a process relevant to understanding the reactivity of aniline derivatives, results in the formation of hydroxylamine and nitrosobenzene compounds, illustrating the diverse chemical behavior of aniline derivatives (Golly & Hlavica, 1985).
科学研究应用
酶抑制和立体特异性研究
已对4-癸基苯胺进行了研究,探讨其在酶抑制中的作用,特别是在过氧化物酶作用的背景下。发现它可以抑制酶活性,尤其是在更高同系列中。这种抑制效应为我们提供了对酶反应的立体特异性的见解,并有助于我们理解生化过程(Baker & Saunders, 1975)。
对聚(乙基丙烯酸酯)离子聚合物的增塑作用
研究还探讨了4-癸基苯胺(4DA)在聚(乙基丙烯酸酯)离子聚合物的增塑中的应用。发现4DA可以改变离子聚合物中的玻璃转变温度,表明其在创造具有可调节物理性能的材料方面具有实用性。这种应用在材料科学领域具有重要意义,特别是用于开发具有期望机械性能的新聚合物(Tong & Bazuin, 1992)。
在抗菌剂中的应用
对与4-癸基苯胺密切相关的N-苄基苯胺进行的研究表明,它们具有潜力作为脂肪酸合成抑制剂,特别针对与生物膜相关的耐甲氧西林金黄色葡萄球菌(MRSA)。这一发现表明,与4-癸基苯胺在结构上相似的化合物可能在开发新的抗微生物药物方面具有前景,特别是针对耐药细菌菌株(Zhang et al., 2019)。
致突变性研究
还对4-癸基苯胺及其衍生物进行了致突变性研究。对类似化合物,如4-丁基苯胺的研究显示它们有潜力在小鼠中诱导遗传效应,这可能对理解这类化学品的遗传毒性产生影响(Kim et al., 2019)。
安全和危害
4-Decylaniline should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . It is not known to be hazardous to the environment or not degradable in wastewater treatment plants. It is not likely mobile in the environment due to its low water solubility .
属性
IUPAC Name |
4-decylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGENWPANMZLPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022287 | |
| Record name | 4-Decylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Decylaniline | |
CAS RN |
37529-30-9 | |
| Record name | 4-Decylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37529-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Decylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-decylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DECYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X74W976X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

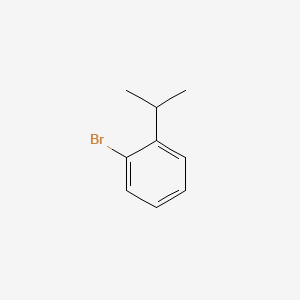
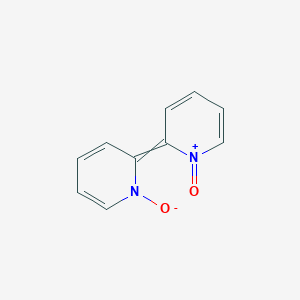
![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)
